molecular formula C19H20N4O2 B2398640 6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 2379977-59-8

6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2398640
CAS No.: 2379977-59-8
M. Wt: 336.395
InChI Key: QORITCQIDNFVNZ-UHFFFAOYSA-N
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Description

6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[3,4-d]pyrimidine moiety, which is known for its significant biological activities. The compound’s structure includes a methoxy group, a tetrahydronaphthalene ring, and an amino-methyl linkage, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrido[3,4-d]pyrimidine derivatives with appropriate aldehydes or ketones, followed by reduction and functional group modifications . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Properties

IUPAC Name

6-methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-14-4-5-16-13(9-14)3-2-7-19(16,24)11-21-18-15-6-8-20-10-17(15)22-12-23-18/h4-6,8-10,12,24H,2-3,7,11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORITCQIDNFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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